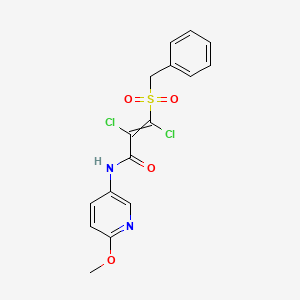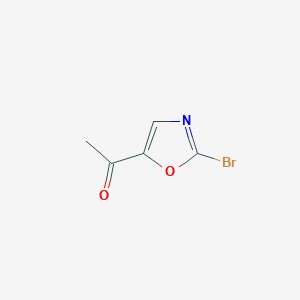
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) 2,4-pentanedionate, also known as neodymium acetylacetonate, is a coordination compound with the chemical formula C15H21NdO6. It is a rare earth metal complex where neodymium is coordinated with three 2,4-pentanedionate ligands. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neodymium(III) 2,4-pentanedionate can be synthesized by reacting neodymium chloride with acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:
NdCl3+3C5H8O2+3NaOH→Nd(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
In industrial settings, neodymium(III) 2,4-pentanedionate is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state neodymium complexes.
Reduction: It can be reduced to form lower oxidation state neodymium complexes.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neodymium(IV) complexes, while reduction may produce neodymium(II) complexes. Substitution reactions result in the formation of new neodymium complexes with different ligands.
Applications De Recherche Scientifique
Neodymium(III) 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is utilized in the study of biological systems and as a probe for investigating metal-ligand interactions.
Industry: Neodymium(III) 2,4-pentanedionate is employed in the production of high-performance magnets, optical materials, and electronic devices.
Mécanisme D'action
The mechanism of action of neodymium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The neodymium ion acts as a Lewis acid, accepting electron pairs from the ligands. This coordination can influence the reactivity and properties of the compound, making it useful in catalytic and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Praseodymium(III) 2,4-pentanedionate
Uniqueness
Neodymium(III) 2,4-pentanedionate is unique due to its specific electronic configuration and the resulting magnetic and optical properties. Compared to other rare earth metal 2,4-pentanedionates, neodymium(III) 2,4-pentanedionate exhibits distinct catalytic activity and stability, making it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C15H21NdO6 |
|---|---|
Poids moléculaire |
441.56 g/mol |
Nom IUPAC |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Clé InChI |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
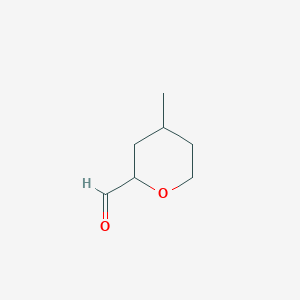



![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
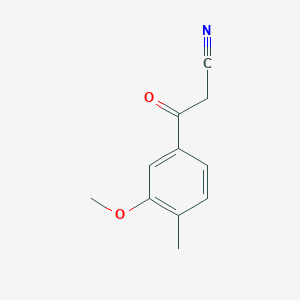
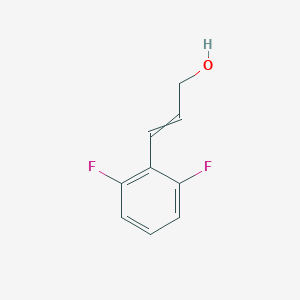

![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)

